
2-Bromo-4-fluorobenzyl Alcohol
Overview
Description
2-Bromo-4-fluorobenzyl Alcohol is an organic compound with the chemical formula C7H6BrFO and a molecular weight of 205.02 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. This compound is used in various chemical syntheses and has applications in pharmaceutical and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluorobenzyl Alcohol can be synthesized through several methods. One common method involves the reduction of 2-bromo-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the reduction of 2-bromo-4-fluorobenzaldehyde can be performed using catalytic hydrogenation, where hydrogen gas (H2) is used in the presence of a catalyst such as palladium on carbon (Pd/C). This method allows for the production of larger quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorobenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2-bromo-4-fluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2-bromo-4-fluorobenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Boronic acids, palladium catalysts
Major Products Formed
Oxidation: 2-Bromo-4-fluorobenzaldehyde
Reduction: 2-Bromo-4-fluorobenzylamine
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
2-Bromo-4-fluorobenzyl alcohol is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological and cardiovascular conditions. The compound's unique structure allows for the modification of pharmacological properties, enhancing drug efficacy and selectivity.
Case Study: Neurological Disorders
Research has shown that derivatives of this compound exhibit potential as enzyme inhibitors in neurological pathways. For instance, compounds synthesized from this alcohol have been tested for their ability to inhibit specific neurotransmitter receptors, leading to promising results in treating conditions like Alzheimer's disease.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It facilitates the creation of functionalized compounds through various chemical reactions.
Reaction Type | Description |
---|---|
Oxidation | Can be oxidized to form 2-bromo-4-fluorobenzaldehyde using agents like pyridinium chlorochromate. |
Reduction | Can be reduced to form 2-bromo-4-fluorobenzylamine using lithium aluminum hydride. |
Substitution | The bromine atom can be substituted with nucleophiles in reactions such as Suzuki-Miyaura coupling. |
Material Science
Applications in Specialty Polymers
The compound is utilized in formulating specialty polymers and resins, enhancing properties such as thermal stability and chemical resistance. This makes it valuable in developing materials for electronics and automotive applications.
Biochemistry Research
Enzyme Inhibition Studies
In biochemistry, this compound is employed in studies related to enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into biochemical pathways and potential therapeutic targets.
Example: Receptor Binding Studies
Studies have demonstrated that derivatives of this compound can selectively bind to certain receptors, influencing cellular responses and offering a pathway for drug development targeting specific diseases.
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is used as a standard reference material in various analytical techniques. This application helps improve the accuracy and reliability of chemical analyses.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorobenzyl Alcohol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the alcohol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzyl Alcohol: Similar in structure but with the positions of bromine and fluorine atoms reversed.
2-Bromo-5-fluorobenzyl Alcohol: Another isomer with the fluorine atom at the 5 position instead of the 4 position.
2-Chloro-4-fluorobenzyl Alcohol: Similar structure with chlorine instead of bromine.
Uniqueness
2-Bromo-4-fluorobenzyl Alcohol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds.
Biological Activity
2-Bromo-4-fluorobenzyl alcohol (C7H6BrFO) is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine substituents, enhance its reactivity and interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C7H6BrFO
- Molecular Weight : 205.02 g/mol
- CAS Number : 229027-89-8
- IUPAC Name : (2-bromo-4-fluorophenyl)methanol
- Solubility : Soluble in water and organic solvents.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor, affecting metabolic pathways and signaling processes.
- Receptor Modulation : It may modulate receptor activities, influencing physiological responses.
- Halogen Bonding : The bromine and fluorine atoms can engage in halogen bonding, enhancing binding affinity to biological targets.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of biologically active compounds:
- Pharmaceuticals : It is utilized in developing drugs targeting neurological disorders and inflammatory diseases.
- Agrochemicals : Its derivatives are explored for use in agricultural chemicals due to their biological activity against pests.
Study 1: Enzyme Interactions
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, suggesting potential applications in pharmacokinetics .
Study 2: Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Study 3: Neuroprotective Effects
A recent investigation highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to reduce oxidative stress and apoptosis in neuronal cells, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | - Br at position 2 - F at position 4 | Enzyme inhibitor Antimicrobial |
4-Bromo-2-fluorobenzyl Alcohol | - Br at position 4 - F at position 2 | Moderate enzyme inhibition |
2-Chloro-4-fluorobenzyl Alcohol | - Cl instead of Br - F at position 4 | Lower antimicrobial activity |
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMLBPEVCLQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378395 | |
Record name | 2-Bromo-4-fluorobenzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229027-89-8 | |
Record name | 2-Bromo-4-fluorobenzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-4-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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